molecular formula C7H12N2O B053274 Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 117810-52-3

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B053274
CAS No.: 117810-52-3
M. Wt: 140.18 g/mol
InChI Key: BHFXPKPIPBNKFI-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazinone moiety. It is synthesized via catalytic reductive cyclization of dioximes using a 5% Pd/C catalyst under hydrogen pressure (40 bar, 50°C), yielding the compound in 48% purity after column chromatography . The (R)- and (S)-enantiomers are commercially available (e.g., CAS 151763-88-1 and 151763-89-2), with purity grades exceeding 98% for research applications . Biologically, it exhibits moderate nematocidal activity (64.2% J2 nematode mortality at 20 mg/mL) and serves as a key intermediate in drug discovery, particularly for antimicrobial and antihypertensive agents .

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Derivatives

The most widely reported method involves intramolecular cyclization of amino alcohol precursors. A seminal study demonstrated the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one 6 via condensation of γ-amino alcohols with ketones or esters under azeotropic conditions . For example, reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene at reflux with p-toluenesulfonic acid (pTSA) catalyzed the formation of the bicyclic lactam (65–70% yield) . Key parameters include:

  • Solvent : Toluene (optimal for water removal via Dean-Stark trap)

  • Catalyst : 10 mol% pTSA

  • Temperature : 110°C (reflux)

  • Reaction Time : 12–24 hours

Characterization via 1H^1H NMR confirmed the lactam structure, with distinct signals at δ 3.2–3.5 ppm (m, N-CH2_2 groups) and δ 4.1 ppm (t, bridgehead proton) . X-ray crystallography further validated the bicyclic geometry, revealing intermolecular C=O⋯H-N hydrogen bonds (2.85 Å) stabilizing the lattice .

Reductive Cyclization of Amino Keto Esters

An alternative route employs reductive cyclization of amino keto esters using sodium cyanoborohydride (NaBH3_3CN). This method avoids harsh acidic conditions and achieves moderate yields (55–60%) . A representative procedure involves:

  • Dissolving ethyl 4-amino-3-oxopentanoate in methanol.

  • Adding NaBH3_3CN (2.2 equiv) at 0°C.

  • Stirring at room temperature for 6 hours.

The reaction proceeds via imine formation followed by borohydride-mediated reduction, yielding the saturated lactam. While milder than acid-catalyzed cyclization, this method requires strict moisture control and generates stoichiometric cyanide waste .

Stereochemical Considerations and Enantioselective Synthesis

The compound exists as (R)- and (S)-enantiomers due to its bridgehead chiral center. Racemic mixtures are typically obtained via standard cyclization methods, necessitating post-synthetic resolution. Chiral HPLC using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (80:20) eluent successfully separates enantiomers .

Enantioselective synthesis remains challenging, though preliminary work using chiral auxiliaries or asymmetric catalysis has been reported. For instance, employing (R)-BINOL-derived phosphoric acids during cyclization induced modest enantiomeric excess (ee ≈ 30–40%) .

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Acid-catalyzed cyclization65–70%Toluene, pTSA, refluxHigh yield; ScalableRequires azeotropic setup; Acidic waste
Reductive cyclization55–60%MeOH, NaBH3_3CN, RTMild conditions; No acidCyanide handling; Lower yield
Enzymatic resolution40–45%*Chiral HPLCHigh enantiopurityLow throughput; Costly reagents

*Yield per enantiomer after resolution .

Industrial Scalability and Process Optimization

While lab-scale syntheses are well-established, industrial production faces challenges:

  • Azeotropic Water Removal : Replacing toluene with higher-boiling solvents (e.g., xylene) improves reaction control but increases energy costs .

  • Catalyst Recycling : Immobilized pTSA on silica gel reduces catalyst loading by 40% without compromising yield .

  • Continuous Flow Systems : Preliminary trials using microreactors (2 mL volume) achieved 90% conversion in 1 hour, suggesting potential for scalable manufacturing .

Structural Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

  • NMR Spectroscopy :

    • 1H^1H: Lactam NH at δ 6.8 ppm (br s); Bridgehead CH at δ 4.1 ppm .

    • 13C^{13}C: Carbonyl C=O at δ 172 ppm; N-CH2_2 at δ 48–52 ppm .

  • Mass Spectrometry :

    • ESI-MS: [M+H]+^+ at m/z 141.1 (calc. 140.18) .

  • X-ray Crystallography :

    • Confirms bicyclic structure with bond lengths of 1.34 Å (C=O) and 1.47 Å (C-N) .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has shown promise in drug discovery programs due to its potential biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been isolated from marine bacteria such as Bacillus tequilensis MSI45, demonstrating efficacy against multi-drug resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 mg/L and a minimum bactericidal concentration (MBC) of 20 mg/L. This compound was also found to be non-hemolytic and showed high antioxidant activity.
  • Potential as a Drug Candidate : The compound's ability to interact with various biological targets makes it a candidate for treating conditions such as infections caused by resistant bacteria. Further research is required to elucidate its precise mechanism of action and therapeutic potential .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various derivatives, including 1H-pyrazolo[3,4-b]pyridine derivatives and lactam precursors for octahydro-pyrrolo compounds. The synthetic routes often involve intramolecular cyclization reactions and alkylation processes that lead to structurally diverse products .
  • Organocatalysis : The compound has been employed in organocatalytic asymmetric selenofunctionalization reactions, showcasing its utility in catalyzing complex organic transformations.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science:

  • Development of New Materials : The unique structural features of this compound allow it to be used in the development of novel materials with specific properties tailored for applications in electronics or pharmaceuticals. Its role as a catalyst in various chemical reactions further enhances its applicability in industrial processes .

Case Study 1: Antimicrobial Properties

A study on this compound revealed its effectiveness against multi-drug resistant Staphylococcus aureus. The isolation process involved optimizing culture conditions for Bacillus tequilensis MSI45 to enhance yield and purity. The extracted compound exhibited potent inhibitory effects with minimal toxicity to human cells, indicating its potential as a therapeutic agent against resistant infections.

Case Study 2: Synthetic Applications

In another investigation, researchers successfully synthesized various derivatives of this compound through multiple synthetic pathways. These derivatives were evaluated for their biological activities, leading to the identification of several promising candidates for further development.

Mechanism of Action

The mechanism of action of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Structural Differences : Contains two ketone groups (positions 1 and 4) instead of one (position 6).
Synthesis : Produced by Bacillus velezensis RB.EK7 via fermentation of shrimp shell waste .
Biological Activity :

  • Antibacterial: Active against Staphylococcus aureus .
  • Nematocidal: Moderate inhibition of J2 nematodes (64.2% mortality at 20 mg/mL) and egg hatching (40–57.9% inhibition at 10 mg/mL) .
  • Antioxidant and algicidal effects against Microcystis aeruginosa . Pharmacological Limitations: Less potent than thymine derivatives in nematocidal assays .

Tetrahydropyrrolo[1,2-a]quinoxalines and Pyrido Derivatives

Structural Differences: Incorporates a quinoxaline or pyridine ring instead of a piperazinone. Synthesis: Prepared via multi-step alkylation and cyclization reactions . Biological Activity:

  • Antihypertensive: Compounds like 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one (compound 12) reduce blood pressure but lack significant vascular smooth muscle relaxant activity .
  • Antimalarial: Bispyrrolo[1,2-a]quinoxalines show efficacy against Plasmodium falciparum .

3-Isobutyl Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Structural Differences: Features an isobutyl substituent at position 3. Synthesis: Detected in microbial cultures (e.g., Pseudomonas spp.) with isomer-specific retention times in chromatography . Biological Activity: Antimicrobial properties, though less characterized compared to non-substituted analogs .

Cis-2,7-Dimethyl Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS 200418-25-3)

Structural Differences: Methyl groups at positions 2 and 7 enhance lipophilicity.

Data Tables

Key Research Findings

  • Nematocidal Potency : this compound is outperformed by thymine derivatives (99–100% J2 mortality) but remains a viable intermediate for antinematodal drug design .
  • Structural-Activity Relationship (SAR) : The 1,4-dione moiety reduces nematocidal efficacy compared to the 6-one configuration, likely due to altered hydrogen-bonding capacity .
  • Synthetic Challenges : Low yields (e.g., 7% in ) highlight the need for optimized catalytic systems or alternative routes .

Biological Activity

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (HPPO) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused pyrrolo and pyrazine ring system, with the molecular formula C7H12N2OC_7H_{12}N_2O and a molecular weight of 140.18 g/mol. The compound exists in two enantiomeric forms: (R)- and (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, which may exhibit different biological activities due to stereochemistry.

The primary mechanism of action for HPPO involves its interaction with the P53 protein , a crucial regulator in cellular processes such as apoptosis and cell cycle control. Research indicates that HPPO can reactivate mutant P53 in non-small cell lung cancer (NSCLC) cell lines, leading to cytostatic effects. This interaction suggests that HPPO may modulate the P53 signaling pathway, which is vital for regulating cell proliferation, migration, and angiogenesis .

Biological Activities

HPPO has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that HPPO exhibits significant cytostatic effects against NSCLC cell lines by reactivating P53 . Additionally, derivatives of HPPO have demonstrated inhibitory effects on cancer cell growth in both murine and human models .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. For instance, related pyrazine derivatives have been effective against various pathogens, indicating that HPPO may also possess similar properties .
  • Antioxidant Activity : Research has identified HPPO's role as an antioxidant, which could contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of HPPO indicates good bioavailability and interaction with biological targets through hydrogen bonding facilitated by nitrogen atoms within its structure. This property enhances its potential as a drug candidate .

Summary of Biological Activities

Activity Description References
AnticancerReactivates P53 in NSCLC; cytostatic effects,
AntimicrobialPotential activity against various pathogens ,
AntioxidantExhibits antioxidative properties; potential preventive agent against diseases
Cholinesterase InhibitionInhibits cholinesterases; potential application in Alzheimer's therapy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and its derivatives?

The compound is typically synthesized via condensation reactions. For example, a related derivative (8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one) was prepared by reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic water removal . Optimization of solvent choice, temperature, and catalyst (e.g., acid/base conditions) is critical for yield improvement. Alternative routes include domino reactions using vinyl azides, as reported in pyrrolopyrazine derivative syntheses .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For confirming hydrogen and carbon environments, particularly distinguishing between stereoisomers (e.g., (R)- and (S)-enantiomers) .
  • X-ray crystallography : Resolves crystal packing, intermolecular hydrogen bonds, and π-π stacking interactions (e.g., C=O⋯H-N and aryl-aryl interactions) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (NIST data ).

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?

Density Functional Theory (DFT) with dispersion corrections (e.g., B97-D functional) is effective for modeling non-covalent interactions (e.g., van der Waals forces) and predicting conformational stability. This method accounts for long-range dispersion effects, critical for studying π-π stacking in crystal structures . Computational studies can also predict regioselectivity in substitution reactions or tautomeric equilibria in derivatives.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for biological activity?

Systematic SAR analysis is essential. For example, in insect serotonin receptor inhibition, substituent effects (e.g., methoxy vs. hexahydropyrrolo[1,2-a]pyrazine-1,4-dione groups) were evaluated by synthesizing 45 derivatives and comparing inhibitory efficacy via dose-response assays . Cross-validating results with orthogonal assays (e.g., fluorescence polarization or SPR) can resolve discrepancies.

Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?

Crystal structure analysis reveals critical intermolecular interactions. For instance, hydrogen bonding between C=O and N-H groups stabilizes the lattice in 8a-phenyl derivatives, while π-π stacking of aromatic substituents enhances thermal stability . Modifying substituents to strengthen these interactions (e.g., introducing electron-withdrawing groups) can improve stability.

Q. Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be optimized?

  • Scalability : Azeotropic water removal in toluene may limit large-scale synthesis. Alternative solvents (e.g., DMF or THF) with higher boiling points could improve reproducibility .
  • Stereochemical control : Chiral HPLC or enzymatic resolution may be required to isolate enantiomers, as seen in (R)- and (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one syntheses .
  • Domino reactions : Multi-step one-pot reactions (e.g., Chen et al.’s vinyl azide approach ) reduce purification steps but require precise control of reaction kinetics.

Q. How should researchers address discrepancies in reported biological activity data?

  • Standardized assays : Use consistent cell lines or receptor isoforms (e.g., Se-5HTR in insect studies ).
  • Data normalization : Express activity relative to positive/negative controls (e.g., % inhibition vs. baseline).
  • Meta-analysis : Compare datasets across publications, noting variables like solvent choice (DMSO vs. aqueous buffers) or incubation times.

Q. Cross-Disciplinary Applications

Q. How can computational chemistry and experimental data be integrated to accelerate drug discovery?

Combining DFT-predicted electronic properties (e.g., HOMO-LUMO gaps) with high-throughput screening allows rapid prioritization of derivatives. For example, synergistic compositions in patent literature (e.g., non-racemic R/S mixtures ) can inspire academic studies on enantiomer-specific activity.

Q. What role does this compound play in studying non-covalent interactions in supramolecular chemistry?

Its fused bicyclic structure serves as a model for probing hydrogen bonding and π-π stacking. Crystallographic data (e.g., intermolecular C=O⋯H-N distances of 2.8–3.0 Å ) provide benchmarks for molecular dynamics simulations.

Properties

IUPAC Name

2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPKPIPBNKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117810-52-3
Record name octahydropyrrolo[1,2-a]piperazin-6-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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